molecular formula C12H17N B3323313 N-benzyl-1-cyclopropylethanamine CAS No. 163667-52-5

N-benzyl-1-cyclopropylethanamine

Cat. No.: B3323313
CAS No.: 163667-52-5
M. Wt: 175.27 g/mol
InChI Key: IAFIYTMWMGDDQD-JTQLQIEISA-N
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Description

N-benzyl-1-cyclopropylethanamine is a chemical compound with the molecular formula C12H17N. It has garnered attention in scientific research due to its potential therapeutic and industrial applications. The compound consists of a benzyl group attached to a cyclopropylethanamine moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of N-benzyl-1-cyclopropylethanamine can be achieved through several routes. One common method involves the reaction of benzylamine with cyclopropylacetaldehyde in the presence of a reducing agent such as sodium borohydride . Another method includes the use of triethylamine in hexane at elevated temperatures (55-60°C) to achieve high yields . Industrial production methods often involve multi-step reactions with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

N-benzyl-1-cyclopropylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel or rhodium catalyst, or by using sodium borohydride (NaBH4) to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.

Scientific Research Applications

N-benzyl-1-cyclopropylethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound has been studied for its potential biological activity, including its effects on cell function and signaling pathways.

    Medicine: Research has explored its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-cyclopropylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes . For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cell function and signaling .

Comparison with Similar Compounds

N-benzyl-1-cyclopropylethanamine can be compared to other similar compounds, such as:

    N-benzyl-1-cyclopropylmethanamine: Similar in structure but with a methylene group instead of an ethyl group.

    N-benzyl-1-cyclopropylpropanamine: Contains a propyl group, leading to different chemical and biological properties.

    N-benzyl-1-cyclopropylbutanamine: Features a butyl group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

163667-52-5

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1S)-N-benzyl-1-cyclopropylethanamine

InChI

InChI=1S/C12H17N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3/t10-/m0/s1

InChI Key

IAFIYTMWMGDDQD-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1CC1)NCC2=CC=CC=C2

SMILES

CC(C1CC1)NCC2=CC=CC=C2

Canonical SMILES

CC(C1CC1)NCC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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